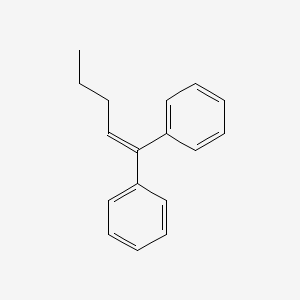

Benzene, 1,1'-(1-pentenylidene)bis-

Description

Contextualizing Bis-Benzene Structures and Linkages

In the case of Benzene (B151609), 1,1'-(1-pentenylidene)bis-, the two benzene rings are geminally substituted on an olefinic carbon, meaning they are attached to the same carbon of the carbon-carbon double bond. This is a common structural motif in a class of compounds known as 1,1-diarylalkanes or 1,1-diarylalkenes. researchgate.netchinesechemsoc.org The synthesis of these structures can be challenging, often requiring specialized catalytic systems to control regioselectivity. chinesechemsoc.org Nickel-catalyzed methods, for instance, have been developed for the 1,1-diarylation of unactivated terminal alkenes, providing a modular approach to these compounds. chinesechemsoc.org

Significance of Olefinic Linkages in Bis-Aryl Compounds

The presence of an olefinic (alkene) linkage between the aryl groups imparts specific properties to the molecule. Olefins are hydrocarbons containing at least one carbon-carbon double bond. britannica.com This double bond introduces a region of high electron density and geometric constraint (planarity) into the linker.

The 1,1-diaryl-1-alkene motif is a significant structural core found in various pharmacologically active compounds. thieme-connect.com The olefinic bond's electronic nature and its influence on the spatial arrangement of the two aryl groups are key to the biological activity and material properties of these compounds. The synthesis of such structures is an active area of research, with methods like the Stille reaction or a combination of Mizoroki-Heck and Suzuki-Miyaura couplings being employed to create these versatile molecules. thieme-connect.comacs.org These synthetic strategies allow for the controlled introduction of various aryl and alkyl groups, enabling the creation of diverse molecular architectures. thieme-connect.com

The classic approach to synthesizing such compounds often involves the acid- or base-catalyzed aldol (B89426) condensation of an appropriate aldehyde or ketone with an aromatic hydrocarbon. tcu.edulibretexts.orglibretexts.org In the context of Benzene, 1,1'-(1-pentenylidene)bis-, this could conceptually involve the reaction of valeraldehyde (B50692) (pentanal) with two equivalents of benzene in the presence of an acid catalyst. The acid facilitates the reaction by activating the carbonyl group towards nucleophilic attack by the benzene ring. masterorganicchemistry.com

Scope of Research on Benzene, 1,1'-(1-pentenylidene)bis-

While extensive research exists for the broader class of 1,1-diarylalkenes, specific studies focusing exclusively on Benzene, 1,1'-(1-pentenylidene)bis- are less common. Much of the available information situates it as an example within synthetic methodologies or as a data point in chemical databases. Research in this area is typically concerned with the development of efficient synthetic routes to 1,1-diarylalkenes due to their importance as structural motifs. thieme-connect.com

The investigation into compounds like Benzene, 1,1'-(1-pentenylidene)bis- contributes to the fundamental understanding of reaction mechanisms, such as electrophilic aromatic substitution and catalytic coupling reactions. chinesechemsoc.orgthieme-connect.com The physical and spectroscopic properties of this compound are consistent with its structure as a diaryl-substituted olefin.

Table 1: Chemical Properties of Benzene, 1,1'-(1-pentenylidene)bis-

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈ |

| Molecular Weight | 222.33 g/mol |

| CAS Number | 1530-11-6 |

Note: Data sourced from publicly available chemical databases.

Table 2: Related Bis-Arene Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| Benzene, 1,1'-(1-methylethylidene)bis- | C₁₅H₁₆ | 196.29 | 778-22-3 nist.gov |

| Benzene, 1,1'-(1-butenylidene)bis- | C₁₆H₁₆ | 208.30 | 1726-14-3 nist.gov |

| Benzene, 1,1'-(diazomethylene)bis- | C₁₃H₁₀N₂ | 194.23 | 883-40-9 nist.gov |

Structure

3D Structure

Properties

CAS No. |

1530-11-6 |

|---|---|

Molecular Formula |

C17H18 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

1-phenylpent-1-enylbenzene |

InChI |

InChI=1S/C17H18/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,2-3H2,1H3 |

InChI Key |

NCDMQHRPDYHDKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzene, 1,1 1 Pentenylidene Bis

Strategies for Carbon-Carbon Bond Formation in Aryl-Alkenyl-Aryl Systems

The creation of the key carbon-carbon bonds linking the two benzene (B151609) rings to the pentenylidene fragment is the central challenge in synthesizing Benzene, 1,1'-(1-pentenylidene)bis-. Various methodologies have been developed to achieve this, primarily falling into two major categories: electrophilic aromatic substitution and organometallic cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) Routes to Bis-Benzene Derivatives

Electrophilic aromatic substitution (EAS) represents a foundational approach to forming aryl-carbon bonds. In the context of synthesizing 1,1-diarylalkanes and related structures, Friedel-Crafts reactions are of particular importance. ethz.ch

The Friedel-Crafts reaction, a cornerstone of organic synthesis, traditionally involves the alkylation or acylation of an aromatic ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.combeilstein-journals.org For the synthesis of structures like Benzene, 1,1'-(1-pentenylidene)bis-, a variation of this reaction, Friedel-Crafts alkenylation, is conceptually applicable. This would involve the reaction of benzene with a suitable pentenyl electrophile.

The reaction of alkenones with benzene in the presence of a Lewis acid has been reported to yield phenylated alkanones, demonstrating the feasibility of coupling alkene-containing substrates with aromatic rings via Friedel-Crafts-type reactions. rsc.org The general mechanism involves the activation of the electrophile by the Lewis acid, followed by the nucleophilic attack of the benzene ring. masterorganicchemistry.comyoutube.com

| Catalyst System | Reactants | Product Type | Reference |

| Lewis Acid (e.g., AlCl₃) | Alkyl Halide, Benzene | Alkylbenzene | masterorganicchemistry.com |

| Lewis Acid (e.g., AlCl₃) | Acyl Halide, Benzene | Acylbenzene | masterorganicchemistry.combeilstein-journals.org |

| FeCl₃·6H₂O/Glycerol | Styrenes, Arenes | 1,1-Diarylalkanes | nih.gov |

A significant challenge in Friedel-Crafts alkylations is the propensity for carbocation rearrangements. masterorganicchemistry.com When an alkyl halide or alcohol is treated with a Lewis acid, the initially formed carbocation can rearrange to a more stable carbocation via hydride or alkyl shifts. masterorganicchemistry.comquora.comyoutube.com This often leads to a mixture of products, with the major product arising from the most stable carbocation intermediate. quora.com

For instance, the reaction of benzene with 1-propyl chloride leads to the formation of isopropylbenzene (cumene) due to the rearrangement of the primary propyl carbocation to the more stable secondary carbocation. masterorganicchemistry.comyoutube.com In the context of synthesizing Benzene, 1,1'-(1-pentenylidene)bis-, any synthetic route proceeding through a primary or secondary pentenylidene carbocation would be susceptible to such rearrangements, potentially leading to isomeric impurities. The stability of the carbocation follows the order: tertiary > secondary > primary. khanacademy.org Therefore, if a less stable carbocation can rearrange to a more stable one, it generally will. quora.com

The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of substituents already present on the aromatic ring. For an unsubstituted benzene ring, this is not a factor. However, in the coupling of unsymmetrical alkenes, the regioselectivity of the addition to the double bond is a critical consideration. Theoretical studies, such as those on Diels-Alder reactions, highlight the importance of frontier molecular orbital (FMO) analysis and reactivity indices in predicting the regiochemical outcome of reactions involving unsymmetrical reactants. mdpi.com

Stereoselectivity, on the other hand, pertains to the spatial arrangement of the atoms in the product. While not directly applicable to the achiral target compound, the principles of stereocontrol are crucial in the synthesis of chiral 1,1-diaryl compounds.

Organometallic Cross-Coupling Approaches for Vinylidene Linkages

Modern synthetic chemistry heavily relies on organometallic cross-coupling reactions, particularly those catalyzed by palladium, for the formation of carbon-carbon bonds. cem.com These methods offer high efficiency and functional group tolerance, making them powerful tools for constructing complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, have become indispensable in synthetic organic chemistry. cem.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

For the synthesis of 1,1-diarylalkenes, palladium-catalyzed reactions provide a direct route. For example, the enantioselective 1,1-diarylation of terminal alkenes has been achieved using a palladium catalyst in conjunction with a chiral phosphoric acid. oaes.cc Similarly, the synthesis of diaryl ketones, which can be precursors to diarylalkenes, has been accomplished via a palladium-catalyzed carbonylative Suzuki-Miyaura reaction. rsc.org The Stille cross-coupling process has also been utilized for the synthesis of 1,1-diarylalkylene derivatives. researchgate.net A palladium-catalyzed cross-coupling of 2,2-diarylvinyl bromides with diazo compounds has been developed for the synthesis of tetrasubstituted allenes, which are structurally related to 1,1-diarylalkenes. nih.gov

The synthesis of 1,3-dienes from allenes and organic halides can also be achieved using palladium catalysis. nih.gov Furthermore, palladium-catalyzed Suzuki-type reactions have been effectively used to synthesize diarylbenzenes from diiodoarenes and arylboronic acids. researchgate.net

| Coupling Reaction | Catalyst | Reactants | Product Type | Reference |

| Suzuki-Miyaura | Palladium Complex | Arylboronic acid, Aryl halide | Biaryl | rsc.orgresearchgate.net |

| Heck | Palladium Complex | Alkene, Aryl halide | Arylalkene | cem.com |

| Stille | Palladium Complex | Organostannane, Aryl halide | Aryl-substituted compound | researchgate.netcem.com |

Benzyne-Mediated Coupling Strategies

The use of highly reactive benzyne (B1209423) intermediates offers a powerful strategy for constructing complex aromatic structures. A notable advancement is the palladium-catalyzed three-component cross-coupling reaction involving a benzyne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, an electrophile like a benzylic or allylic bromide, and a nucleophilic coupling partner. mdpi.com

One such reaction employs 1,1-bis[(pinacolato)boryl]methane as the terminating reagent. The catalytic cycle is proposed to initiate with the oxidative addition of the benzylic bromide to a Pd(0) catalyst. This is followed by the insertion of the in-situ generated benzyne. The subsequent transmetalation with the diborylmethane and reductive elimination yields the benzyl (B1604629) boronate product and regenerates the Pd(0) catalyst. mdpi.com This multicomponent approach represents an efficient pathway to assemble substituted aryl structures, providing a foundation for synthesizing complex bis-benzene compounds. mdpi.com

Stereoselective Vinylene Homologation for Alkenyl Boronates and Related Intermediates

Alkenyl boronates are crucial intermediates in organic synthesis, particularly in the construction of stereodefined alkenes. Stereoselective vinylene homologation of organoboronates has emerged as a sophisticated method to produce these valuable reagents. This strategy involves the reaction of organoboronates with alkenylidenoids, which can be generated from vinyl halides. nih.gov

A key finding in this area is that the stereochemistry of the alkenylidenoid plays a critical role in the reaction's success. For instance, a trans alkenylidenoid can deliver the desired alkenyl boronate with complete stereoselectivity, whereas the corresponding cis isomer may result in little to no product. nih.gov This stereospecificity is attributed to a concerted SNV (Substitution Nucleophilic Vinylic) reaction, which can be accelerated by a strain-release mechanism in the metallated ate-complex intermediate. nih.gov The method is general for a diverse range of organoboronates and allows for the iterative addition of alkenylidene units, enabling the synthesis of complex cross-conjugated polyenes. nih.gov

Further developments include the boron-Wittig reaction, where stable 1,1-bis(pinacolboronates) react with aldehydes to furnish di- and trisubstituted vinyl boronate esters with high stereoselectivity. nih.gov The choice of the boronic ester can significantly influence the diastereoselectivity of the resulting trisubstituted vinyl boronate. nih.gov

Condensation Reactions for Formation of Bridged Bis-Benzene Ligands

Condensation reactions are fundamental for creating bridged bis-benzene structures, which are important ligands in coordination chemistry and catalysis. rsc.orggoogle.com The Claisen-Schmidt condensation, a reaction between an aldehyde and a carbonyl compound, is a classic and effective method. mdpi.com For example, the reaction of cycloalkanones with various aryl aldehydes can produce α,α′-bis-(substituted-benzylidene)cycloalkanones in quantitative yields, often under solvent-free conditions using a base like solid NaOH. mdpi.com

Another sophisticated approach involves the condensation of 1,2-diborylated benzenes. For instance, 1,2-C₆H₄(BH₂·SMe₂)₂, generated from the hydride abstraction of a bis-borate complex, is unstable in SMe₂ solution and undergoes a condensation reaction to yield 9,10-dihydro-9,10-diboraanthracene, a bridged bis-benzene system. nih.gov This reaction cascade highlights the role of B-C-B-bridged intermediates in the formation of these complex structures. nih.govresearchgate.net These methods provide routes to ligands like 1,4-bis(imidazol-1-ylmethyl)benzene (bix), whose flexibility and coordination behavior are extensively used to synthesize functional coordination polymers. rsc.org

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of Benzene, 1,1'-(1-pentenylidene)bis- and related 1,1-diarylalkenes requires careful optimization of various reaction parameters.

Influence of Catalysts and Initiators in Bis-Benzene Synthesis

The choice of catalyst is paramount in modern cross-coupling reactions for synthesizing 1,1-diarylalkenes. Nickel and palladium catalysts are particularly prominent.

Nickel(0) Catalysis: A combination of Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) and a phosphine (B1218219) ligand like PCy₃ (tricyclohexylphosphine) effectively promotes the Suzuki-Miyaura cross-coupling of 1-arylalkenyl phosphates with aryl boronic acids, achieving yields up to 99%. rsc.orgrsc.org This method is advantageous as it starts from easily accessible and stable materials. rsc.org

Palladium(0) Catalysis: Palladium catalysts are widely used for their functional group tolerance and efficiency. nih.gov In the synthesis of 1,1-diarylalkanes, a Pd(0)-catalyzed 1,1-diarylation of alkenes with aryldiazonium salts and arylboronic acids has been developed. nih.gov For the stereospecific synthesis of 1,1-diarylethanes, a sequence involving a palladium-catalyzed allylic Suzuki-Miyaura cross-coupling has proven effective. nih.gov

Initiators and Additives: In some syntheses, other reagents are crucial. For example, in the preparation of 1,2-bis(pinacolboryl)benzene, magnesium turnings are used along with 1,2-dibromoethane (B42909) as an entrainer to facilitate the reaction. nih.govresearchgate.net

The table below summarizes the performance of different catalytic systems in the synthesis of 1,1-diarylalkenes and related compounds.

| Catalyst/Initiator | Ligand/Co-reagent | Substrates | Product | Yield (%) | Ref |

| Ni(COD)₂ | PCy₃ | 1-Arylalkenyl phosphate (B84403), Aryl boronic acid | 1,1-Diarylalkene | up to 99% | rsc.org, rsc.org |

| Pd(0) | - | Ethylene (B1197577), Aryldiazonium salt, Arylboronic acid | 1,1-Diarylalkane | - | nih.gov |

| Palladium | - | Benzylamine, Boronic ester, Aryl iodide | 1,1-Diarylalkane | - | nih.gov |

| Mg turnings | 1,2-C₂H₄Br₂ | 1,2-C₆H₄Br₂, iPrO-Bpin | 1,2-Bis(pinacolboryl)benzene | Preparatively useful | researchgate.net, nih.gov |

Solvent Effects on Reaction Pathways and Conversion

In the hydroalkylation of 1,1-diarylalkenes, ethereal solvents like tetrahydrofuran (B95107) (THF) are not merely inert media. ntu.edu.sg A reactive magnesium hydride (MgH₂) species, generated in situ, first performs a hydromagnesiation of the alkene. The resulting 1,1-diarylethylmagnesium intermediate is then immediately alkylated by the ethereal solvent itself, constructing a diaryl quaternary carbon center. ntu.edu.sg

In condensation reactions of borylated benzenes, the solvent can dictate the final product. For example, a reaction cascade starting from 1,2-C₆H₄(BH₂)₂ proceeds differently depending on the solvent. In dimethyl sulfide (B99878) (SMe₂), the reaction leads to 9,10-dihydro-9,10-diboraanthracene. nih.gov In contrast, conducting the same hydride abstraction in THF or CH₂Cl₂ leads to a unique dimeric exo-adduct. nih.gov

Furthermore, the trend towards green chemistry has popularized solvent-free reaction conditions. The Claisen-Schmidt condensation for preparing α,α′-bis-(benzylidene)cycloalkanones can be performed by grinding the reactants with solid NaOH, achieving quantitative yields without any solvent, thus minimizing waste and simplifying purification. mdpi.com

| Solvent | Reaction Type | Effect | Ref |

| Tetrahydrofuran (THF) | Hydroalkylation | Acts as both solvent and alkylating agent | ntu.edu.sg |

| Dimethyl sulfide (SMe₂) | Condensation | Leads to 9,10-dihydro-9,10-diboraanthracene | nih.gov |

| THF / CH₂Cl₂ | Condensation | Leads to a unique dimeric exo-adduct | nih.gov |

| Solvent-Free | Claisen-Schmidt | Allows for quantitative yield via grinding | mdpi.com |

Temperature and Pressure Optimization in Synthesis

Temperature is a critical parameter that must be carefully controlled to ensure optimal reaction rates and to minimize the formation of side products. The synthesis of bis-benzene derivatives and their intermediates is performed across a wide range of temperatures, indicative of the diverse reaction mechanisms and substrate reactivities involved.

For instance, the boron-Wittig reaction to form trisubstituted vinyl boronates is initiated by deprotonation at 0 °C, followed by reaction with an aldehyde at a significantly lower temperature of -78 °C to control selectivity. nih.gov In contrast, subsequent steps to form 1,1-disubstituted vinyl boronates may require heating to 60 °C. nih.gov

Higher temperatures are often required for other transformations. The acid-mediated elimination of α-hydroxyboronate esters to form vinyl boronates proceeds at 50 °C to 70 °C. acs.org The hydroalkylation of 1,1-diarylalkenes mediated by magnesium hydride is conducted at an elevated temperature of 100 °C. ntu.edu.sg

Optimization involves finding a balance where the desired reaction proceeds at a reasonable rate without compromising the stability of reactants, intermediates, or products. While specific pressure optimization data is less commonly detailed for these liquid-phase reactions, it is implicitly understood that reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) at atmospheric pressure to prevent degradation of sensitive organometallic species.

| Reaction Type | Temperature (°C) | Purpose | Ref |

| Boron-Wittig Reaction | 0 then -78 | Controlled deprotonation and selective addition | nih.gov |

| Vinyl Boronate Formation | 60 | B-I elimination | nih.gov |

| Acid-Mediated Elimination | 50 - 70 | Promote elimination reaction | acs.org |

| Hydroalkylation | 100 | Facilitate hydromagnesiation and alkylation | ntu.edu.sg |

Synthesis of Precursors and Intermediates for 1,1'-(1-Pentenylidene)bis-Benzene

The most direct synthetic route to Benzene, 1,1'-(1-pentenylidene)bis- involves the acid-catalyzed reaction of benzene with pentanal (valeraldehyde). The primary precursors for this synthesis are therefore benzene and pentanal.

Benzene: Benzene is a fundamental petrochemical, primarily obtained through three major industrial processes:

Catalytic Reforming: This process converts light petroleum distillates, rich in naphthenes like cyclohexane (B81311) and methylcyclohexane, into a reformate product high in aromatic hydrocarbons, including benzene. The reformate is then subjected to solvent extraction and distillation to isolate pure benzene.

Steam Cracking: This is a major route for producing ethylene and other olefins. A significant by-product of this process is a liquid stream called pyrolysis gasoline (pygas), which contains a substantial amount of benzene.

Toluene (B28343) Hydrodealkylation (HDA): In this process, toluene or a mixture of aromatic compounds is reacted with hydrogen to cleave the methyl group, yielding benzene.

Pentanal (Valeraldehyde): Pentanal is typically produced via the hydroformylation of butene, also known as the oxo process. In this reaction, butene is reacted with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst, typically a rhodium or cobalt complex.

The synthesis of Benzene, 1,1'-(1-pentenylidene)bis- proceeds via an electrophilic aromatic substitution mechanism. The key intermediate is a resonance-stabilized carbocation.

Formation of the Electrophile: Pentanal is first protonated by a strong acid catalyst (e.g., H₂SO₄, solid acid catalysts). The protonated aldehyde then loses a molecule of water to form a secondary carbocation stabilized by resonance with the adjacent alkyl chain.

Electrophilic Attack: The generated carbocation acts as an electrophile and is attacked by the π-electrons of the first benzene ring, forming a new carbon-carbon bond and a resonance-stabilized arenium ion (sigma complex).

Deprotonation: A base (such as HSO₄⁻ or water) removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and regenerating the catalyst. This results in an intermediate, 1-phenyl-1-pentene.

Second Substitution: The process repeats. The 1-phenyl-1-pentene is protonated to form a benzylic carbocation, which is a highly reactive electrophile. This carbocation then attacks a second molecule of benzene, leading to the final product after deprotonation.

The synthesis of related diaryl structures can also involve precursors like benzenediboronic acids, which are synthesized from organotin compounds like bis(trimethylstannyl)benzenes through transmetalation with borane. conicet.gov.ar

Green Chemistry Approaches in Synthetic Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key aspects relevant to the synthesis of Benzene, 1,1'-(1-pentenylidene)bis- include the use of safer solvents (or their elimination) and maximizing the incorporation of all reactant atoms into the final product (atom economy). rsc.org

Traditional Friedel-Crafts alkylations often use volatile and hazardous organic solvents like nitrobenzene (B124822) or chlorinated hydrocarbons. A greener approach involves minimizing or eliminating these solvents. Solvent-free, or neat, reaction systems offer significant environmental benefits, including reduced waste, lower processing costs, and simplified product purification. sharif.edu

For condensation reactions analogous to the synthesis of Benzene, 1,1'-(1-pentenylidene)bis-, such as the Claisen-Schmidt condensation, solvent-free methods have proven highly effective. scirp.orgresearchgate.net These reactions can be carried out by grinding the reactants together, sometimes with a solid catalyst, which can be a mineral support or a functionalized silica. scirp.org For instance, the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones has been achieved with excellent yields under solvent-free conditions using a reusable, silica-anchored sulfonic acid catalyst. scirp.org This methodology avoids the low yields and difficult separation procedures associated with traditional strong acid or base catalysis. scirp.org

A similar solvent-free approach could be applied to the synthesis of Benzene, 1,1'-(1-pentenylidene)bis-, where benzene (in liquid form) can act as both reactant and solvent, and a solid acid catalyst (e.g., a zeolite or sulfonic acid resin) can be used. This heterogeneous catalysis approach allows for easy recovery and reuse of the catalyst, further enhancing the green credentials of the synthesis. scirp.org

| Parameter | Conventional Solvent-Based System | Solvent-Free System |

|---|---|---|

| Catalyst | Homogeneous (e.g., H₂SO₄, AlCl₃) | Heterogeneous (e.g., SiO₂-R-SO₃H, Zeolites) scirp.org |

| Solvent | Chlorinated hydrocarbons, Nitrobenzene | None or excess reactant sharif.edu |

| Reaction Time | Often several hours scirp.org | Can be significantly shorter (minutes to hours) researchgate.net |

| Work-up | Cumbersome, requires neutralization and extraction scirp.org | Simple filtration, minimal purification scirp.orgresearchgate.net |

| Catalyst Reusability | Difficult to impossible | High, catalyst can be recovered and reused scirp.org |

| Environmental Impact | High (hazardous solvents, catalyst waste) | Low (minimal waste) sharif.edu |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

2 C₆H₆ + C₅H₁₀O → C₁₇H₂₀ + H₂O

Unlike the percentage yield, which measures the efficiency of a specific experimental procedure, atom economy assesses the intrinsic efficiency of the reaction stoichiometry. rsc.org Even with a 100% yield, a reaction can have a poor atom economy if it generates significant by-products. rsc.org In this case, the only by-product is water, which is environmentally benign. wiley-vch.de

The calculation for the atom economy of this synthesis is detailed in the table below.

| Component | Chemical Formula | Molecular Weight (g/mol) | Stoichiometry | Total Mass (g/mol) |

|---|---|---|---|---|

| Reactants | ||||

| Benzene | C₆H₆ | 78.11 | 2 | 156.22 |

| Pentanal | C₅H₁₀O | 86.13 | 1 | 86.13 |

| Total Mass of Reactants | 242.35 | |||

| Products | ||||

| Desired Product: Benzene, 1,1'-(1-pentenylidene)bis- | C₁₇H₂₀ | 224.34 | 1 | 224.34 |

| By-product: Water | H₂O | 18.015 | 1 | 18.015 |

| Total Mass of Products | 242.355 | |||

| Atom Economy Calculation | ||||

| % Atom Economy = (224.34 / 242.35) x 100 | 92.57% |

An atom economy of 92.57% is considered very good, as the vast majority of the atoms from the reactants are incorporated into the desired final product. This high level of efficiency is characteristic of condensation reactions where water is the only by-product. This contrasts sharply with other reaction types, such as substitution or elimination reactions, which often generate stoichiometric amounts of less desirable by-products and consequently have much lower atom economies. rsc.org

Advanced Spectroscopic and Structural Characterization of Benzene, 1,1 1 Pentenylidene Bis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural and stereochemical assignment can be achieved.

Proton (¹H) NMR Analysis of Aromatic and Alkenyl Protons

The ¹H NMR spectrum of Benzene (B151609), 1,1'-(1-pentenylidene)bis- is expected to exhibit distinct signals corresponding to the aromatic, alkenyl, and aliphatic protons. The chemical shifts of the aromatic protons are influenced by the electron-donating or -withdrawing effects of the substituents and their positions on the benzene ring. Protons on a benzene ring typically resonate in the range of 6.5-8.0 ppm. stenutz.eu

The two phenyl groups in Benzene, 1,1'-(1-pentenylidene)bis- are chemically equivalent due to rotation around the single bonds. The protons within each phenyl group, however, will likely be non-equivalent, giving rise to a complex multiplet pattern in the aromatic region. The protons in the ortho, meta, and para positions will experience different shielding effects.

The single alkenyl proton is expected to appear in the downfield region of the spectrum, typically between 5.0 and 6.5 ppm. Its chemical shift and coupling to the adjacent methylene (B1212753) protons of the pentenylidene chain would provide crucial information about the double bond's configuration.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, 1,1'-(1-pentenylidene)bis-

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 7.5 | Multiplet |

| Alkenyl Proton | 5.5 - 6.0 | Triplet |

| Allylic Protons | 2.0 - 2.5 | Multiplet |

| Aliphatic Protons | 1.3 - 1.6 | Multiplet |

| Terminal Methyl Protons | 0.8 - 1.0 | Triplet |

Carbon-13 (¹³C) NMR for Carbon Skeletal Assignment

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Aromatic carbons typically resonate between 120 and 150 ppm. stenutz.eu The spectrum of Benzene, 1,1'-(1-pentenylidene)bis- would be expected to show distinct signals for the different carbon environments.

The quaternary carbon atom to which the two phenyl groups are attached would likely appear in the 140-150 ppm range. The other sp² hybridized carbon of the double bond would also be in a similar region. The remaining aliphatic carbons of the pentenylidene chain would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, 1,1'-(1-pentenylidene)bis-

| Carbon Type | Predicted Chemical Shift (ppm) |

| Quaternary Aromatic Carbon (C-ipso) | 140 - 145 |

| Aromatic CH Carbons | 125 - 130 |

| Quaternary Alkenyl Carbon | 145 - 150 |

| Alkenyl CH Carbon | 120 - 125 |

| Aliphatic Carbons | 20 - 40 |

| Terminal Methyl Carbon | ~14 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the alkenyl proton and the protons on the adjacent methylene group, as well as correlations between the protons within the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons, which have no attached protons. For example, the aromatic protons would show correlations to the quaternary alkenyl carbon, confirming the attachment of the phenyl rings.

Stereochemical Assignment via NOESY/ROESY Experiments

The geometry of the double bond (E/Z isomerism) can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity. By observing the NOE/ROE correlations between the alkenyl proton and the protons on the adjacent methylene group or the aromatic protons, the stereochemistry of the double bond can be established.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Patterns

In EI mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. For Benzene, 1,1'-(1-pentenylidene)bis- , with a predicted molecular weight of 222.33 g/mol , the mass spectrum would be expected to show a molecular ion peak at m/z 222. stenutz.eu

The fragmentation of 1,1-diarylalkenes is often characterized by cleavages that lead to stable carbocations. A prominent fragmentation pathway would likely involve the loss of an ethyl group (C₂H₅, 29 mass units) or a propyl group (C₃H₇, 43 mass units) from the pentenylidene chain via allylic cleavage, leading to a stable resonance-stabilized cation. The loss of a phenyl radical (C₆H₅, 77 mass units) is also a possibility, though the formation of a diphenylmethyl-type cation is generally more favorable.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of Benzene, 1,1'-(1-pentenylidene)bis-

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 222 | [C₁₇H₁₈]⁺• | Molecular Ion (M⁺•) |

| 193 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 179 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 167 | [C₁₃H₁₁]⁺ | Loss of C₄H₇, formation of a diphenylmethyl-type cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl (B1604629) moiety |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass with extremely high accuracy. For Benzene, 1,1'-(1-pentenylidene)bis- , which has the molecular formula C₁₇H₁₈, the theoretical monoisotopic mass is 222.140851 g/mol . epa.gov

An HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) that corresponds to this theoretical value within a very narrow tolerance (typically in the parts-per-million range). This confirmation of the exact mass provides high confidence in the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components in a sample and then provides structural information on the separated molecules. It is a primary method for assessing the purity of a substance and confirming its identity. researchgate.netgcms.cz

In a GC-MS analysis of a sample of Benzene, 1,1'-(1-pentenylidene)bis- , the gas chromatography component would separate the compound from any impurities or residual solvents. A pure sample would ideally exhibit a single, sharp peak in the chromatogram at a characteristic retention time. The mass spectrometry detector would then analyze this peak. The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z value corresponding to the molecular weight of the compound (nominal mass: 222). Furthermore, a characteristic fragmentation pattern would be observed, providing a structural fingerprint. Expected fragments would likely arise from the cleavage of the pentenylidene chain and the stable phenyl groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule to identify the functional groups present.

Infrared (IR) Spectroscopy for C=C and Aromatic Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of specific bond types and functional groups. For Benzene, 1,1'-(1-pentenylidene)bis- , the IR spectrum is predicted to display several key absorption bands that confirm its structural features, including the alkene and aromatic components. libretexts.orgpg.edu.pluhcl.edu

The primary vibrations expected are:

Aromatic C-H Stretch: Aromatic C-H bonds typically show stretching vibrations at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region. libretexts.orgpg.edu.pl

Aliphatic C-H Stretch: The sp³ hybridized C-H bonds in the pentenylidene chain would exhibit stretches just below 3000 cm⁻¹.

Alkene C=C Stretch: The carbon-carbon double bond of the pentenylidene group is expected to show a stretching vibration around 1650 cm⁻¹. uhcl.edu

Aromatic C=C Stretch: The benzene rings give rise to a series of characteristic in-ring C=C stretching vibrations, typically appearing as sharp peaks in the 1600-1450 cm⁻¹ range. libretexts.orgpg.edu.pl

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region result from the out-of-plane bending of the aromatic C-H bonds, and the exact position of these bands can be diagnostic of the substitution pattern on the phenyl rings. libretexts.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for Benzene, 1,1'-(1-pentenylidene)bis-

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl Rings) |

| <3000 | C-H Stretch | Aliphatic (Pentenylidene Chain) |

| ~1650 | C=C Stretch | Alkene (Pentenylidene Chain) |

| 1600-1450 | C=C In-Ring Stretch | Aromatic (Phenyl Rings) |

| 900-675 | C-H Out-of-Plane Bend | Aromatic (Phenyl Rings) |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy is a light scattering technique that provides vibrational information complementary to IR spectroscopy. While IR absorption is strongest for polar bonds, Raman scattering is often more intense for non-polar, symmetric bonds. Therefore, it is particularly useful for observing the C=C bonds within this molecule.

In the Raman spectrum of Benzene, 1,1'-(1-pentenylidene)bis- , the symmetric stretching vibrations of the aromatic rings and the C=C double bond of the pentenylidene chain are expected to produce strong signals. nih.govnih.gov Analysis of the Raman spectrum in conjunction with the IR spectrum allows for a more complete assignment of the vibrational modes of the molecule, confirming the presence and connectivity of its core structural components.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated π-electron systems. libretexts.orgnist.gov

The structure of Benzene, 1,1'-(1-pentenylidene)bis- contains two phenyl groups conjugated with a carbon-carbon double bond. This extended chromophore is expected to absorb UV light at a significantly longer wavelength (a bathochromic shift) compared to non-conjugated benzene, which shows a characteristic absorption band around 255 nm. nist.gov The π → π* electronic transitions within this conjugated system would likely result in a strong absorption maximum (λmax) well above 250 nm. The exact position and intensity (molar absorptivity, ε) of the absorption bands provide insight into the extent of electronic conjugation within the molecule. nist.govd-nb.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of Benzene, 1,1'-(1-pentenylidene)bis- could be grown, this technique would provide unambiguous data on its molecular structure.

Crystal Packing and Intermolecular Interactions

In many crystalline structures of molecules containing multiple phenyl groups, a common feature is the presence of C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron-rich π-system of a benzene ring on an adjacent molecule. For instance, in the crystal structure of a related bis-aldimine compound, molecules are reported to interact weakly through C-H···π interactions involving the phenyl rings, forming chains within the crystal lattice. nih.gov Similarly, studies on supramolecular complexes involving benzene have demonstrated that intermolecular orbital interactions can significantly influence molecular arrangement and electronic properties. nih.gov The shortest intermolecular non-hydrogen contacts in such systems are typically observed to be in the range of 3.4 to 3.8 Å. nih.gov

| Interaction Type | Description | Typical Distance (Å) | Significance |

|---|---|---|---|

| C-H···π | An electrostatic interaction between a C-H bond and a π-electron system of a benzene ring. | ~2.9 - 3.8 | Directional force contributing to the stability and specific orientation of molecules in the crystal. nih.govnih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Can be face-to-face or offset. | ~3.3 - 3.8 | Important for stabilizing the crystal structure, particularly in herringbone arrangements. researchgate.net |

| Van der Waals Forces | General non-specific attractive or repulsive forces between molecules. | Variable | Contribute significantly to the overall cohesive energy of the crystal. nih.gov |

Dihedral Angle Analysis within Bis-Benzene Frameworks

The conformational flexibility of Benzene, 1,1'-(1-pentenylidene)bis- is largely determined by the rotation around the single bonds connecting the two benzene rings to the central pentenylidene chain. The relative orientation of these rings is described by dihedral angles. These angles are crucial as they define the molecule's three-dimensional shape, which in turn affects its packing in the solid state and its interaction with other molecules.

In related bis-phenyl systems, the phenyl groups are typically twisted out of the plane of the connecting atoms to minimize steric hindrance. For example, in a comparable bis-imine molecule with a central benzene core, the terminal phenyl rings form a significant angle with the central ring, recorded at 66.44 (4)°. nih.gov In another study on 1,5-diaryl derivatives, conformational analysis revealed that the introduction of substituents could drastically alter the predominant conformer by changing the key dihedral angles. nih.govresearchgate.net

| Compound Type | Dihedral Angle Description | Reported Angle (°) | Reference |

|---|---|---|---|

| Bis-aldimine | Angle between terminal phenyl rings and central benzene ring | 66.44 (4) | nih.gov |

| Bis-aldimine | Angle between imine group and benzene core | 12.72 (16) | nih.gov |

| 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives | Conformational angles (τ1, τ2) defining aryl group orientation | Variable, defines conformer populations | researchgate.net |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of elements within a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For a newly synthesized or purified sample of Benzene, 1,1'-(1-pentenylidene)bis-, elemental analysis serves as a crucial check for purity and confirmation of its chemical identity.

The molecular formula for Benzene, 1,1'-(1-pentenylidene)bis- is C₁₇H₁₈. This is derived from its structure, which consists of two benzene rings (2 x C₆H₅), a five-carbon pentenylidene chain (-C₅H₈-), and the geminal substitution pattern which removes two hydrogen atoms. The molecular weight is calculated to be approximately 222.33 g/mol .

The theoretical elemental composition can be calculated from the molecular formula. The comparison between these theoretical values and the experimentally determined values from an elemental analyzer provides validation for the compound's empirical formula. For a pure sample, the experimental percentages of carbon and hydrogen should closely match the calculated values.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈ |

| Molecular Weight (g/mol) | 222.33 |

| Calculated % Carbon (C) | 91.84% |

| Calculated % Hydrogen (H) | 8.16% |

| Experimental % Carbon (C) | Typically within ±0.4% of calculated value |

| Experimental % Hydrogen (H) | Typically within ±0.4% of calculated value |

Mechanistic and Kinetic Studies of Benzene, 1,1 1 Pentenylidene Bis Transformations

Detailed Reaction Mechanisms of the Pentenylidene Bridge

The pentenylidene bridge, with its carbon-carbon double bond, is the most reactive site in the "Benzene, 1,1'-(1-pentenylidene)bis-" molecule under many conditions. This unsaturation allows for a variety of addition reactions and isomerization pathways.

Electrophilic and Nucleophilic Addition Reactions to the Alkene

Electrophilic Addition: The double bond of the pentenylidene bridge is electron-rich, making it susceptible to attack by electrophiles. The general mechanism for electrophilic addition proceeds in a two-step manner. First, the electrophile adds to one of the carbons of the double bond, forming a carbocation intermediate. Due to the presence of two phenyl groups on one of the carbons, the resulting carbocation will be a highly stabilized tertiary benzylic carbocation. This high stability significantly influences the rate and regioselectivity of the reaction. The second step involves the attack of a nucleophile on the carbocation, leading to the final addition product.

For "Benzene, 1,1'-(1-pentenylidene)bis-", the addition of an electrophile (E+) will preferentially form the carbocation at the carbon bearing the two phenyl groups, as this allows for extensive resonance stabilization through both aromatic rings.

Mechanism of Electrophilic Addition:

Formation of the Carbocation: The π electrons of the C=C double bond attack the electrophile (E+), forming a C-E bond and a tertiary benzylic carbocation.

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbocation, forming the final product.

Nucleophilic Addition: Generally, alkenes are electron-rich and thus not susceptible to direct nucleophilic attack. However, under specific conditions, such as in the presence of a strong nucleophile and a catalyst, or if the double bond is part of a conjugated system that can delocalize the negative charge, nucleophilic addition can occur. For "Benzene, 1,1'-(1-pentenylidene)bis-", direct nucleophilic addition to the alkene is unlikely due to the high electron density of the double bond.

Isomerization Pathways (cis-trans, positional)

Cis-Trans Isomerization: For "Benzene, 1,1'-(1-pentenylidene)bis-", cis-trans isomerism is possible around the double bond, depending on the substitution pattern. Isomerization can be induced by heat, light, or catalysis (acid or metal-catalyzed). The mechanism often involves the temporary breaking of the π-bond, allowing for rotation around the sigma bond, followed by the reformation of the π-bond in the opposite configuration. For stilbene (B7821643) derivatives, which are structurally related, isomerization can proceed through radical cation intermediates. acs.orgnih.gov

Positional Isomerization: Positional isomerization involves the migration of the double bond along the pentenylidene chain. This process is typically catalyzed by acids or transition metals and proceeds through intermediates such as carbocations or metal-π complexes. For instance, in the presence of a strong acid, protonation of the double bond can lead to a carbocation that can then lose a proton from an adjacent carbon to form a more stable, conjugated double bond system if possible.

Reactivity of the Aromatic Rings in Substituted Bis-Benzene Systems

The pentenylidene substituent significantly influences the reactivity of the two benzene (B151609) rings towards electrophilic aromatic substitution (EAS).

Directing Effects of the Pentenylidene Substituent

The pentenylidene group is an alkyl-type substituent, which is generally considered to be an activating group and an ortho-, para-director in electrophilic aromatic substitution. This is due to the electron-donating inductive effect of the alkyl chain, which enriches the electron density of the benzene rings, particularly at the ortho and para positions. The hyperconjugation effect of the C-H bonds adjacent to the ring also contributes to this activation.

Therefore, in an electrophilic aromatic substitution reaction on "Benzene, 1,1'-(1-pentenylidene)bis-", the incoming electrophile would be directed to the ortho and para positions of both benzene rings.

Steric and Electronic Influences on Aromatic Reactivity

Electronic Influences: The electron-donating nature of the pentenylidene group increases the nucleophilicity of the benzene rings, making them more reactive towards electrophiles compared to unsubstituted benzene. The rate of electrophilic substitution is expected to be enhanced.

Steric Influences: The pentenylidene group is a bulky substituent. This steric hindrance can significantly affect the regioselectivity of electrophilic aromatic substitution. Attack at the ortho positions is likely to be sterically hindered, leading to a preference for substitution at the less hindered para positions. The degree of this steric hindrance can also depend on the size of the incoming electrophile.

The interplay of these electronic and steric effects determines the final product distribution in electrophilic aromatic substitution reactions.

Kinetic Investigations of Key Reactions

Detailed kinetic studies on "Benzene, 1,1'-(1-pentenylidene)bis-" are scarce. However, kinetic data from related systems, such as the reaction of substituted styrenes, can provide valuable approximations. For electrophilic addition reactions, the rate-determining step is typically the initial attack of the electrophile to form the carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction rate.

For electrophilic aromatic substitution, the reaction rate is influenced by the nature of the substituent already present on the ring. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it.

Below is a table with representative kinetic data for related reactions, which can be used to estimate the reactivity of "Benzene, 1,1'-(1-pentenylidene)bis-".

| Reaction | Substrate | Reagent | Rate Constant (k) | Temperature (°C) | Reference |

| Hydroxylation | Styrene | OH radical | 5.80 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 25 | nih.gov |

| Electrophilic Substitution | Toluene (B28343) | Nitrating agent | Relative rate vs. Benzene: 25 | - | lumenlearning.com |

| Electrophilic Substitution | Ethylbenzene | Nitrating agent | Relative rate vs. Benzene: 24 | - | lumenlearning.com |

Interactive Data Table: Relative Rates of Nitration for Substituted Benzenes

| Substituent | Relative Rate (Benzene = 1) |

| -H | 1 |

| -CH₃ | 25 |

| -CH₂CH₃ | 24 |

| -OH | 1000 |

| -NO₂ | 6 x 10⁻⁸ |

This table illustrates the activating effect of alkyl groups, similar to the pentenylidene substituent, and the strong deactivating effect of a nitro group for comparison. lumenlearning.com

Derivatization Pathways and Functionalization Strategies

The structure of Benzene, 1,1'-(1-pentenylidene)bis- offers multiple sites for chemical modification, including the pentenylidene bridge and the two aromatic rings.

The carbon-carbon double bond of the pentenylidene bridge is susceptible to various addition reactions.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide. The reaction proceeds via a concerted mechanism.

Hydrogenation: Catalytic hydrogenation, as previously mentioned, would reduce the double bond to a single bond, yielding Benzene, 1,1'-(1-pentylidene)bis-.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a vicinal dihalide. This reaction is expected to proceed through a halonium ion intermediate, leading to anti-addition of the halogen atoms. masterorganicchemistry.comleah4sci.comyoutube.comlibretexts.orgnih.gov

Table 2: Predicted Functionalization Reactions of the Pentenylidene Bridge

| Reaction | Reagent(s) | Predicted Product | General Conditions |

|---|---|---|---|

| Epoxidation | m-CPBA | 2,2-diphenyl-3-propyloxirane | Inert solvent (e.g., CH₂Cl₂) |

| Hydrogenation | H₂, Pd/C | Benzene, 1,1'-(1-pentylidene)bis- | Pressure, room temperature |

| Halogenation (Bromination) | Br₂ | Benzene, 1,1'-(1,2-dibromo-1-pentylidene)bis- | Inert solvent (e.g., CCl₄) |

The two phenyl groups of Benzene, 1,1'-(1-pentenylidene)bis- can undergo electrophilic aromatic substitution. The pentenylidene substituent is an alkyl group, which is an ortho-, para-director and an activating group. Therefore, electrophilic attack is expected to occur primarily at the ortho and para positions of the benzene rings.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic rings.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the introduction of a sulfonic acid group (-SO₃H).

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst would introduce an acyl group (-COR) to the aromatic rings.

Table 3: Predicted Aromatic Functionalization Reactions

| Reaction | Reagent(s) | Predicted Major Products (Illustrative for one ring) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Benzene, 1-(4-nitrophenyl)-1-phenyl-1-pentene and Benzene, 1-(2-nitrophenyl)-1-phenyl-1-pentene |

| Sulfonation | SO₃, H₂SO₄ | 4-(1-phenyl-1-penten-1-yl)benzenesulfonic acid and 2-(1-phenyl-1-penten-1-yl)benzenesulfonic acid |

| Acylation (Acetylation) | CH₃COCl, AlCl₃ | 1-(4-acetylphenyl)-1-phenyl-1-pentene and 1-(2-acetylphenyl)-1-phenyl-1-pentene |

The π-systems of the benzene rings in Benzene, 1,1'-(1-pentenylidene)bis- can act as ligands to form coordination complexes with transition metals. stackexchange.comlibretexts.orgwikipedia.orgyoutube.comyoutube.com In such complexes, the metal center is bonded to the carbon atoms of the aromatic ring through d-π orbital interactions. This type of bonding is common in organometallic chemistry. wikipedia.org

The specific nature of the coordination would depend on the metal, its oxidation state, and the other ligands present. For example, chromium can form a "piano-stool" complex, (η⁶-arene)Cr(CO)₃, where one of the phenyl groups of Benzene, 1,1'-(1-pentenylidene)bis- would coordinate to a Cr(CO)₃ fragment. The formation of such complexes can alter the reactivity of both the aromatic ring and the pentenylidene bridge.

Computational and Theoretical Investigations of Benzene, 1,1 1 Pentenylidene Bis

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this process, a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) are chosen to approximate the complex electron correlation effects. nih.govresearchgate.net The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. While specific data for the target molecule is unavailable, a hypothetical table of optimized parameters for a similar 1,1-diarylalkene structure is presented below for illustrative purposes.

Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a 1,1-Diarylalkene Structure. This table is for illustrative purposes and does not represent actual data for Benzene (B151609), 1,1'-(1-pentenylidene)bis-.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=C (alkene) | 1.34 Å |

| C-C (alkene-phenyl) | 1.49 Å | |

| C-H (phenyl) | 1.08 Å | |

| C-C (phenyl ring) | 1.39 - 1.41 Å | |

| Bond Angle | C-C=C (alkene) | 122.5° |

| Phenyl-C-Phenyl | 118.0° | |

| H-C-C (phenyl) | 120.0° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial parameter indicating the chemical stability and reactivity of a molecule; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these orbitals. researchgate.netresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Properties. This table is for illustrative purposes and does not represent actual data for Benzene, 1,1'-(1-pentenylidene)bis-.

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These theoretical frequencies help in the assignment of experimental IR and Raman spectra bands corresponding to specific vibrational modes (e.g., C-H stretching, C=C stretching). nih.govscielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) observed in UV-Vis spectra. nih.govscielo.org.za

Table 3: Hypothetical Calculated Spectroscopic Data. This table is for illustrative purposes and does not represent actual data for Benzene, 1,1'-(1-pentenylidene)bis-.

| Spectroscopy | Parameter | Calculated Value |

| ¹³C NMR | C=C (alkene) | δ 142 ppm |

| C (quaternary alkene) | δ 125 ppm | |

| IR | ν(C=C) stretch | 1650 cm⁻¹ |

| ν(C-H) aromatic stretch | 3050 cm⁻¹ | |

| UV-Vis | λ_max (HOMO→LUMO) | 250 nm |

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis maps the energy of these different arrangements to identify the most stable forms and the energy barriers between them.

Torsional Barriers and Rotational Isomers

For a molecule like Benzene, 1,1'-(1-pentenylidene)bis-, rotation around the single bonds connecting the phenyl rings to the alkenyl carbon is expected. A potential energy surface (PES) scan is performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This reveals the low-energy conformations (rotational isomers or rotamers) and the transition states that separate them. The energy difference between a minimum and a transition state is the torsional or rotational barrier. researchgate.net These barriers determine the flexibility of the molecule and the rate of interconversion between conformers at a given temperature.

Intra- and Intermolecular Interactions

The stability of different conformations is governed by a delicate balance of intra- and intermolecular forces.

Intramolecular Interactions: These are non-covalent interactions within the same molecule, such as steric hindrance (repulsion between bulky groups) or stabilizing interactions like C-H···π bonds, where a hydrogen atom on one part of the molecule interacts with the electron cloud of a phenyl ring elsewhere in the molecule. mdpi.com

Intermolecular Interactions: In a condensed phase (solid or liquid), molecules will interact with their neighbors. For aromatic systems, π-π stacking (interactions between the faces of benzene rings) and C-H···π interactions are particularly important. researchgate.netrsc.org Computational methods can quantify the energy of these interactions, helping to explain crystal packing and other bulk properties. rsc.orgmdpi.com For instance, studies on the benzene dimer show a very flat potential energy surface with multiple low-energy configurations, such as T-shaped and parallel-displaced geometries, stabilized by these weak forces. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

The study of chemical reactions through computational modeling is a cornerstone of modern chemistry, providing insights into mechanisms that are often difficult to probe experimentally. For a molecule like Benzene, 1,1'-(1-pentenylidene)bis-, which possesses both aromatic rings and an alkene linkage, reaction pathway modeling would be essential to understand its reactivity.

Elucidation of Electrophilic Substitution Mechanisms

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. In the case of Benzene, 1,1'-(1-pentenylidene)bis-, the two phenyl groups are potential sites for such reactions. Computational methods, particularly Density Functional Theory (DFT), would be employed to model the reaction pathways.

A theoretical investigation would typically involve:

Identification of Reactants, Intermediates, and Products: Defining the starting materials and potential products of the electrophilic attack.

Locating Transition States: The transition state is a high-energy, transient species that connects reactants and products. Computational algorithms can locate the geometry of the transition state on the potential energy surface.

Calculating Reaction Energies and Activation Barriers: The energy difference between reactants and products determines the thermodynamics of the reaction, while the energy of the transition state relative to the reactants (the activation barrier) governs the reaction kinetics.

Without specific studies, one can hypothesize that the bulky pentenylidene group would sterically hinder the ortho positions of the benzene rings, potentially favoring substitution at the para positions. The electronic effect of the substituent would also play a crucial role in directing the electrophile.

Understanding Addition Reactions to the Alkene Linkage

The carbon-carbon double bond in the 1-pentenylidene chain is susceptible to electrophilic addition reactions. Computational modeling can elucidate the mechanism of these reactions, including the formation of carbocation intermediates and the stereochemistry of the final products.

Key aspects of a computational study would include:

Carbocation Stability: The addition of an electrophile to the double bond would generate a carbocation. Due to the presence of two adjacent phenyl groups, this carbocation would be significantly stabilized through resonance. Computational calculations can quantify this stabilization energy.

Potential Energy Surface Mapping: A detailed map of the potential energy surface would reveal the lowest energy path from reactants to products, including any intermediate species and transition states. This would help in predicting the major and minor products of the reaction.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into static properties and reaction pathways, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For Benzene, 1,1'-(1-pentenylidene)bis-, MD simulations could provide valuable information about its conformational flexibility and interactions with its environment.

An MD simulation involves:

Force Field Selection: A classical force field, which is a set of parameters describing the potential energy of the system, is chosen to model the interactions between atoms.

Simulation Setup: The molecule is placed in a simulation box, often with a solvent, and the system is brought to a desired temperature and pressure.

For Benzene, 1,1'-(1-pentenylidene)bis-, MD simulations could explore the rotational dynamics of the phenyl groups and the flexibility of the pentenylidene chain.

Quantitative Structure-Property Relationships (QSPR) in Bis-Benzene Homologs

Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical relationship between the structural features of a molecule and its physicochemical properties. For a homologous series of bis-benzene compounds, where the alkylidene chain is varied, QSPR models could be developed to predict properties such as boiling point, solubility, or toxicity.

The development of a QSPR model involves:

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using various statistical metrics.

For Benzene, 1,1'-(1-pentenylidene)bis- and its homologs, QSPR could be a powerful tool for predicting their properties without the need for experimental measurements, thus guiding the design of new compounds with desired characteristics.

Polymer Science and Material Applications of Benzene, 1,1 1 Pentenylidene Bis

Role as a Monomer in Polymerization Reactions

There is a notable absence of published research on the homopolymerization or copolymerization of Benzene (B151609), 1,1'-(1-pentenylidene)bis-. The following subsections outline the key polymerization techniques for which no specific data for this compound could be found.

Free Radical Polymerization Studies

No studies have been identified that investigate the susceptibility of Benzene, 1,1'-(1-pentenylidene)bis- to free radical polymerization. Research on analogous 1,1-disubstituted olefins suggests that steric hindrance around the double bond can significantly impede propagation, often leading to low molecular weight oligomers or a complete lack of polymerization. However, without empirical data, the specific behavior of the pentenylidene derivative under free radical conditions remains unknown.

Anionic and Cationic Polymerization Potential

The potential for Benzene, 1,1'-(1-pentenylidene)bis- to undergo anionic or cationic polymerization is also undocumented. Cationic polymerization is a plausible pathway for monomers with electron-donating groups that can stabilize a carbocation intermediate. The two phenyl groups in Benzene, 1,1'-(1-pentenylidene)bis- could potentially stabilize a cationic center. Conversely, anionic polymerization of 1,1-diarylalkenes is often challenging due to the steric hindrance of the bulky phenyl groups, which can prevent the approach of the incoming monomer to the anionic chain end. While DPE is known to not readily homopolymerize anionically but can be used to create specific polymer architectures, it is uncertain if the pentenylidene derivative would exhibit similar behavior.

Copolymerization with Other Monomers

The incorporation of Benzene, 1,1'-(1-pentenylidene)bis- as a comonomer in polymerization with other monomers has not been reported. Such studies would be crucial to determine its reactivity ratios and the potential to modify the properties of existing polymers by introducing its bulky, aromatic structure into the polymer backbone.

Cross-linking Agent in Polymer Networks

The utility of Benzene, 1,1'-(1-pentenylidene)bis- as a cross-linking agent is another area devoid of research. The presence of a double bond in the pentenylidene group suggests a theoretical potential for cross-linking reactions.

Mechanism of Cross-linking via the Pentenylidene Group

Without experimental studies, the mechanism by which the pentenylidene group could participate in cross-linking remains speculative. Potential mechanisms could involve reactions of the double bond, such as radical-induced cross-linking or vulcanization-type processes.

Impact on Polymer Morphology and Stability

The influence of incorporating Benzene, 1,1'-(1-pentenylidene)bis- as a cross-linker on the morphology and stability of polymer networks is entirely uncharacterized. It is hypothesized that its rigid and bulky structure could significantly impact the cross-link density, chain mobility, and ultimately, the thermal and mechanical properties of the resulting polymer network.

Development of Specialized Polymeric Materials

The unique structure of Benzene, 1,1'-(1-pentenylidene)bis- allows for its use in creating complex polymer architectures, including linear, hyperbranched, and conjugated systems.

Synthesis of Linear and Hyperbranched Polymers

The synthesis of both linear and hyperbranched polymers often involves controlled polymerization techniques. nsf.gov Friedel-Crafts polycondensation and self-condensing vinyl polymerization (SCVP) are common methods employed. nsf.govuc.edu

In a typical SCVP process, a monomer that also contains an initiating group, known as an "inimer," is used. uc.edu This allows for both chain-growth and step-growth mechanisms to occur simultaneously, leading to the formation of hyperbranched structures in a single reaction vessel. uc.edu The degree of branching in these polymers can be influenced by the reaction conditions and the presence of comonomers. instras.com For instance, the synthesis of hyperbranched methacrylates has been achieved through self-condensing group transfer polymerization. researchgate.net

Linear polymers, on the other hand, are typically synthesized through step-growth polycondensation reactions where bifunctional monomers are linked together. nsf.gov Achieving high molecular weight linear polymers often requires precise stoichiometric control of the reacting monomers. nsf.gov

Table 1: Examples of Polymer Synthesis Methods

| Polymer Architecture | Synthesis Method | Key Features |

|---|---|---|

| Linear Polymers | Step-Growth Polycondensation | Requires bifunctional monomers and precise stoichiometry. nsf.gov |

| Hyperbranched Polymers | Self-Condensing Vinyl Polymerization (SCVP) | Utilizes "inimers" for one-pot synthesis. uc.edu |

| Hyperbranched Polymers | Self-Condensing Ring-Opening Polymerization (SCROP) | A chain-growth mechanism leading to branched structures. uc.edu |

| Hyperbranched Polymers | Anionic Polymerization with DPE Derivatives | Allows for the creation of dendrimer-like polymers. researchgate.netuc.edu |

Creation of Conjugated Polymers and Dendrimers

The synthesis of π-conjugated polymers and dendrimers based on structures similar to Benzene, 1,1'-(1-pentenylidene)bis- is of significant interest for applications in organic electronics. nsf.govnih.gov These materials often feature extended π-systems, which are crucial for their electronic and optical properties. nsf.gov

Dendrimers, which are perfectly branched and monodisperse macromolecules, are typically synthesized in a stepwise manner, with each step representing a new "generation". researchgate.netnih.gov This iterative process of reaction and purification allows for precise control over the molecular structure. instras.com For example, π-conjugated dendrimers have been synthesized using repetitive Friedel-Crafts acetylation and acid-promoted cyclotrimerization reactions. pku.edu.cn

Conjugated polymers with a hyperbranched structure can be synthesized to overcome the processing challenges associated with their linear counterparts, such as poor solubility. nsf.gov These polymers often exhibit good solubility and can be processed from solution. nsf.gov

Table 2: Comparison of Dendrimers and Hyperbranched Polymers

| Feature | Dendrimers | Hyperbranched Polymers |

|---|---|---|

| Structure | Perfectly branched, regular 3D structure. nih.gov | Irregularly branched, globular 3D structure. nih.gov |

| Synthesis | Multi-step, iterative process. instras.com | Often a one-pot synthesis. frontiersin.org |

| Molecular Weight Distribution | Monodisperse. nih.gov | Polydisperse. nih.gov |

| Degree of Branching | 1 (or 100%). instras.com | Less than 1. instras.com |

Application as an Additive in Polymer Production

Derivatives of 1,1-diphenylethylene (B42955) can be used as additives in polymer production, for instance, as end-capping agents to control polymer chain length or as core agents for the synthesis of star polymers. researchgate.net In some cases, compounds with similar functionalities are used to modify the properties of existing polymers. For example, 1,3-bis(citraconimidomethyl)benzene has been investigated as an anti-reversion agent in rubber vulcanization, where it helps to maintain crosslink density at high temperatures. researchgate.net

Characterization of Resultant Polymeric Systems

The structural and thermal properties of the synthesized polymers are crucial for determining their potential applications. Various analytical techniques are employed for this purpose.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. windows.net The principle of GPC is based on separating molecules according to their size in solution. windows.net Larger molecules elute first as they are excluded from the pores of the column packing material, while smaller molecules permeate the pores and elute later. windows.net

The choice of solvent and column is critical for obtaining accurate results. warwick.ac.uk For many polymers derived from non-polar monomers like Benzene, 1,1'-(1-pentenylidene)bis-, organic solvents such as tetrahydrofuran (B95107) (THF) or chloroform (B151607) are commonly used. nsf.govresearchgate.net The resulting chromatogram provides a distribution of molecular weights, from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. warwick.ac.uklcms.cz

Table 3: Typical GPC Parameters for Polymer Analysis

| Parameter | Description |

|---|---|

| Mobile Phase | The solvent used to dissolve the polymer and carry it through the column. windows.net |

| Stationary Phase | The porous gel packing material inside the column. windows.net |

| Detector | Commonly a refractive index (RI) or ultraviolet (UV) detector. lcms.cz |

| Calibration | Performed using polymer standards of known molecular weight (e.g., polystyrene). warwick.ac.uklcms.cz |

Thermal Analysis (e.g., DSC, TGA) for Thermal Stability

Thermal analysis techniques are essential for evaluating the thermal stability and transitions of polymers. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. researchgate.net It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.gov For example, DSC analysis of dental composites containing dendrimer additives showed a decrease in the degree of polymerization with increasing dendrimer concentration. ohiolink.edu